![molecular formula C9H12ClN3O2S B2878638 2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide CAS No. 545437-13-6](/img/structure/B2878638.png)
2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a thiazole ring, chloroacetyl group, and amide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of Thiazole Ring: : The thiazole ring can be synthesized through the reaction of a suitable amine with a chloroacetyl chloride derivative.
Introduction of Chloroacetyl Group: : Chloroacetyl chloride is reacted with the thiazole derivative to introduce the chloroacetyl group.
Amide Formation: : The final step involves the reaction of the chloroacetyl-thiazole with a suitable amine to form the amide bond.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure the efficiency and safety of the synthesis process. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce different substituents on the thiazole ring or the chloroacetyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized thiazole derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.
Medicine
The compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents for treating various diseases.
Industry
In industry, the compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and chloroacetyl group can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl Chloride: : A simpler compound with a similar chloroacetyl group.
Thiazole Derivatives: : Other thiazole-based compounds with different substituents.
Amides: : Other amide compounds with varying structures and functionalities.
Uniqueness
2-[(Chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its combination of the thiazole ring, chloroacetyl group, and amide functionality. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-5-7(8(15)13(2)3)16-9(11-5)12-6(14)4-10/h4H2,1-3H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXQXMAUQGRMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
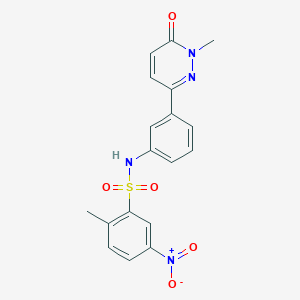
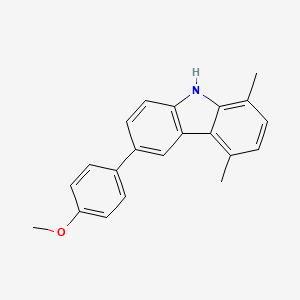
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)

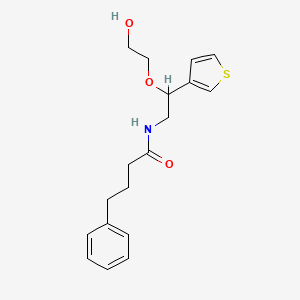
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2878566.png)
![2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE](/img/structure/B2878567.png)
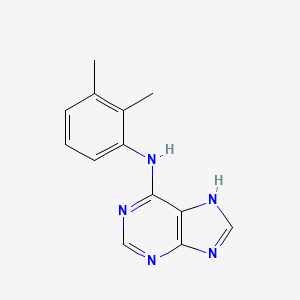
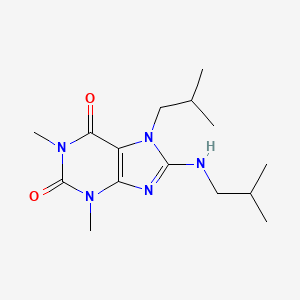
![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)
![methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2878575.png)



